1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one
Description
1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one is an aromatic ketone derivative featuring a dodecylthio (C₁₂H₂₅S-) substituent at the para position of the phenyl ring. This compound belongs to the class of alkylsulfanyl acetophenones, characterized by a ketone group at the acetyl position and a sulfur-containing alkyl chain.
The sulfanyl group (-S-) may participate in redox reactions or serve as a site for further functionalization.
Properties
CAS No. |
56944-52-6 |
|---|---|
Molecular Formula |
C20H32OS |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-(4-dodecylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C20H32OS/c1-3-4-5-6-7-8-9-10-11-12-17-22-20-15-13-19(14-16-20)18(2)21/h13-16H,3-12,17H2,1-2H3 |
InChI Key |
MBAKURXDUCWXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(dodecylthio)phenyl]- typically involves the reaction of 4-(dodecylthio)benzaldehyde with a suitable acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(dodecylthio)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethanone, 1-[4-(dodecylthio)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(dodecylthio)phenyl]- involves its interaction with specific molecular targets. The dodecylthio group can interact with biological membranes, potentially disrupting their function. The phenyl and ethanone groups may also interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Chain Length : The dodecyl chain in the target compound increases molecular weight (C₂₀H₃₂OS vs. C₁₀H₁₀F₂OS in ) and lipophilicity, which may enhance membrane permeability in biological systems .
- Electronic Effects : Electron-withdrawing groups (e.g., -SO₂CH₃ in ) reduce electron density on the phenyl ring, altering reactivity compared to electron-donating alkylthio groups.
- Fluorination : Fluorinated analogs (e.g., ) exhibit improved metabolic stability and polarity, making them suitable for pharmaceutical applications .
Physicochemical Properties
Notes:
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